molecular formula C8H6BrN3 B1291572 5-Bromo-2-(1H-pyrazol-3-yl)pyridine CAS No. 811464-25-2

5-Bromo-2-(1H-pyrazol-3-yl)pyridine

Cat. No.: B1291572
CAS No.: 811464-25-2
M. Wt: 224.06 g/mol
InChI Key: HTQYPOCKOBSRSX-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 1H-pyrazol-3-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating the activity of key enzymes in these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. This binding often involves interactions with key amino acid residues, such as serine, threonine, or tyrosine, which are critical for the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation rates and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can effectively modulate enzyme activity and cellular processes. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain biological activity. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to serum proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s pharmacokinetics and overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance the compound’s ability to interact with transcription factors and regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-chloropyridine with 3-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different pyrazole derivatives .

Scientific Research Applications

5-Bromo-2-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, while the pyrazole ring can engage in diverse chemical transformations .

Properties

IUPAC Name

5-bromo-2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYPOCKOBSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621826
Record name 5-Bromo-2-(1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811464-25-2
Record name 5-Bromo-2-(1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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